molecular formula C20H20FN3OS B6558085 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1040653-94-8

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6558085
CAS No.: 1040653-94-8
M. Wt: 369.5 g/mol
InChI Key: LPCYBUNPOUMIGG-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 4-fluorophenylamino group at position 2 and an acetamide moiety linked to a 2,4,6-trimethylphenyl (mesityl) group. The structural combination of electron-withdrawing (fluoro) and bulky (trimethylphenyl) substituents confers unique physicochemical and pharmacological properties. Thiazole derivatives are renowned for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-12-8-13(2)19(14(3)9-12)24-18(25)10-17-11-26-20(23-17)22-16-6-4-15(21)5-7-16/h4-9,11H,10H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCYBUNPOUMIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,4,6-trimethylphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. The thiazole ring is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20FN3O2S
  • Molecular Weight : 337.43 g/mol
  • IUPAC Name : this compound

The structure features a thiazole ring linked to a fluorophenyl group and an acetamide moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that thiazole derivatives often exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this thiazole derivative have shown inhibitory effects on various cancer cell lines. One study reported an IC50 value of 1.30 μM against HepG2 liver cancer cells for a related compound, indicating strong antiproliferative activity .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Anti-inflammatory Properties

Thiazole derivatives are also noted for their anti-inflammatory potential:

  • Targeting Enzymes : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in inflammation and cancer progression .
  • In Silico Studies : Molecular docking studies suggest that these compounds can bind effectively to targets involved in inflammatory pathways .

Antimicrobial Activity

Thiazole compounds have demonstrated broad-spectrum antimicrobial activity:

  • Mechanism : The thiazole ring's ability to interact with various biological targets enhances its antimicrobial efficacy .
  • Research Findings : Some derivatives have shown effectiveness against both bacterial and fungal strains.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 1.30 μM against HepG2 cells
Anti-inflammatoryInhibition of HDACs
AntimicrobialBroad-spectrum efficacy

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

  • Antitumor Activity Study :
    • A study focusing on a related compound revealed significant tumor growth inhibition in xenograft models, demonstrating its potential as an anticancer agent .
    • The study emphasized the importance of structural modifications in enhancing biological activity.
  • Inflammation Pathway Analysis :
    • In silico docking studies highlighted the interaction of thiazole derivatives with key enzymes involved in inflammation, suggesting a selective mechanism that could be optimized for therapeutic use .
  • Antimicrobial Efficacy Assessment :
    • Comparative studies indicated that certain thiazole derivatives exhibited potent antimicrobial properties against resistant strains of bacteria and fungi, reinforcing their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar compounds lie in substituents on the thiazole ring, acetamide group, and aromatic systems. These differences influence binding affinity, solubility, and metabolic stability.

Table 1: Structural and Functional Comparison
Compound Name Thiazole Substituent Acetamide Substituent Key Biological Activities
Target Compound : 2-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,4,6-trimethylphenyl)acetamide 2-(4-Fluorophenylamino) N-(2,4,6-Trimethylphenyl) Potential antimicrobial, anticancer (inferred from structural analogs)
N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide None (unsubstituted thiazol-2-yl) N-(2,4,6-Trimethylphenyl) Structural similarity to benzylpenicillin; antimicrobial (inferred)
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide 4-Chlorophenylsulfonamido N-(2-Methoxyphenyl) Antimicrobial (specific against Pseudomonas aeruginosa)
N-(Cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide 2-(4-Fluorophenylamino) N-(Cyclohexylmethyl) Enhanced lipophilicity; potential CNS activity
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Quinazolinone-sulfanyl N-(4-Fluorophenyl) Anticancer (via kinase inhibition)

Pharmacological Profile Differences

  • Electron-Withdrawing Groups: The 4-fluorophenylamino group in the target compound enhances metabolic stability and receptor binding compared to non-halogenated analogs (e.g., phenylamino derivatives) .
  • Bulky Substituents : The mesityl group improves membrane permeability but may reduce solubility, contrasting with smaller groups like methoxy or cyclohexylmethyl .
  • Sulfonamide vs. Acetamide : Sulfonamide-containing analogs (e.g., ) exhibit stronger biofilm inhibition, while acetamide derivatives show broader receptor modulation .

Molecular and Crystallographic Data

  • Target Compound: Predicted molecular formula C₂₀H₁₉FN₃OS (MW: ~368.5 g/mol).
  • Crystal Packing : Analogous compounds (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) exhibit twisted conformations between aromatic rings (79.7° dihedral angle), influencing intermolecular interactions and solubility .

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